3-(2-Amino-6-chloro-purin-9-yl)-5-hydroxymethyl-cyclopentane-1,2-diol
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Overview
Description
3-(2-Amino-6-chloro-purin-9-yl)-5-hydroxymethyl-cyclopentane-1,2-diol is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of an amino group at the 2-position and a chlorine atom at the 6-position of the purine ring, along with a hydroxymethyl group attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-6-chloro-purin-9-yl)-5-hydroxymethyl-cyclopentane-1,2-diol typically involves multi-step organic reactions. One common method involves the reaction of 2-amino-6-chloropurine with a suitable cyclopentane derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then purified using chromatographic techniques to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-6-chloro-purin-9-yl)-5-hydroxymethyl-cyclopentane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the purine ring, to form different derivatives.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions include various purine derivatives with modified functional groups, which can have different biological and chemical properties .
Scientific Research Applications
3-(2-Amino-6-chloro-purin-9-yl)-5-hydroxymethyl-cyclopentane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in DNA and RNA interactions, given its structural similarity to nucleotides.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Mechanism of Action
The mechanism of action of 3-(2-Amino-6-chloro-purin-9-yl)-5-hydroxymethyl-cyclopentane-1,2-diol involves its interaction with nucleic acids. The compound can mimic natural nucleotides and incorporate into DNA or RNA, leading to the disruption of nucleic acid synthesis. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells . The molecular targets and pathways involved include DNA polymerase and ribonucleotide reductase .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloropurine: Shares the purine core structure but lacks the cyclopentane ring and hydroxymethyl group.
9-(4-acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine: Contains similar functional groups but differs in the overall structure and substitution pattern.
Uniqueness
3-(2-Amino-6-chloro-purin-9-yl)-5-hydroxymethyl-cyclopentane-1,2-diol is unique due to its combination of a purine ring with a cyclopentane ring and a hydroxymethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
88852-57-7 |
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Molecular Formula |
C11H14ClN5O3 |
Molecular Weight |
299.71 g/mol |
IUPAC Name |
(1R,2S,3R,5R)-3-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C11H14ClN5O3/c12-9-6-10(16-11(13)15-9)17(3-14-6)5-1-4(2-18)7(19)8(5)20/h3-5,7-8,18-20H,1-2H2,(H2,13,15,16)/t4-,5-,7-,8+/m1/s1 |
InChI Key |
YPNCGBSKCXEJKT-APOSLCTFSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]([C@@H]1N2C=NC3=C2N=C(N=C3Cl)N)O)O)CO |
Canonical SMILES |
C1C(C(C(C1N2C=NC3=C2N=C(N=C3Cl)N)O)O)CO |
Origin of Product |
United States |
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